molecular formula C₃₈H₂₇F₂N₇O₆S B560593 JAK2 JH2 Tracer CAS No. 2101955-00-2

JAK2 JH2 Tracer

Cat. No.: B560593
CAS No.: 2101955-00-2
M. Wt: 747.73
InChI Key: OAJQEPALUDJGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JAK2 JH2 Tracer, also known as Tracer 5, is a fluorescent probe specifically designed for the Janus Kinase 2 (JAK2) pseudokinase domain (JH2). This compound is utilized in scientific research to study the binding interactions and functional mechanisms of the JAK2 JH2 domain. It has a high binding affinity with a dissociation constant (Kd) of 0.2 micromolar, making it a valuable tool for investigating the JAK2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JAK2 JH2 Tracer involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation, cyclization, and purification processes.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The compound is then formulated into a stable form for distribution and use in research .

Chemical Reactions Analysis

Types of Reactions: JAK2 JH2 Tracer primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is designed to bind specifically to the JAK2 JH2 domain, making it a useful probe for studying protein-ligand interactions.

Common Reagents and Conditions: The compound is typically used in fluorescence polarization assays and other binding studies. Common reagents include buffers, solvents like dimethyl sulfoxide (DMSO), and fluorescent tags. The conditions for these reactions are optimized to maintain the stability and activity of the tracer .

Major Products Formed: The primary product of interest is the complex formed between this compound and the JAK2 JH2 domain. This complex can be analyzed using various biochemical and biophysical techniques to gain insights into the binding affinity and specificity of the tracer .

Scientific Research Applications

JAK2 JH2 Tracer has a wide range of applications in scientific research:

Mechanism of Action

JAK2 JH2 Tracer exerts its effects by binding to the JAK2 JH2 domain, a pseudokinase domain that regulates the activity of the adjacent kinase domain (JH1). The binding of the tracer to JH2 helps in stabilizing the inactive conformation of JAK2, thereby inhibiting its kinase activity. This mechanism is crucial for studying the regulation of JAK2 signaling and identifying potential therapeutic targets .

Comparison with Similar Compounds

Uniqueness of JAK2 JH2 Tracer: this compound is unique due to its high specificity for the JAK2 JH2 domain and its utility as a fluorescent probe. This specificity allows for detailed studies of JAK2 regulation and the development of selective inhibitors with minimal off-target effects .

Properties

IUPAC Name

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJQEPALUDJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27F2N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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